molecular formula C12H8F2N2O2 B2945851 4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile CAS No. 1293211-83-2

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile

Cat. No.: B2945851
CAS No.: 1293211-83-2
M. Wt: 250.205
InChI Key: KPSUAJXRDMMJDM-UHFFFAOYSA-N
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Description

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile is a synthetic nitrile derivative featuring a fluorinated indole core. Its structure comprises:

  • Butanenitrile chain: A four-carbon nitrile group at position 1, contributing to hydrophobicity and reactivity.

This compound’s design suggests applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemicals, leveraging its fluorinated and nitrile functionalities for targeted interactions.

Properties

IUPAC Name

4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-5-8-10(9(14)6-7)16(4-2-1-3-15)12(18)11(8)17/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSUAJXRDMMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2CCCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile typically involves the reaction of 5,7-difluoroindole with butanenitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindole derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Plant-Derived Nitriles

Key Compounds :

  • 3MTP-CN (4-(Methylthio)butanenitrile) and 4MTB-CN (5-(Methylthio)pentanenitrile) Source: Hydrolysis products of glucosinolates in Brassica oleracea . Structural Differences:
  • Lack the indole core and dioxo groups.
  • Feature methylthio (-SCH3) substituents instead of fluorine.
    • Functional Impact :
  • Plant nitriles are volatile and involved in herbivore deterrence.
  • The target compound’s fluorinated indole core likely enhances stability and specificity for non-volatile applications (e.g., pharmaceuticals).

Table 1 : Comparison of Plant Nitriles vs. Target Compound

Property 3MTP-CN/4MTB-CN 4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile
Core Structure Aliphatic nitrile Fluorinated indole nitrile
Functional Groups -SCH3, -CN -F, -CN, -C=O
Volatility High Low (predicted)
Biological Role Plant defense Potential enzyme inhibition

Complex Indole Derivatives in Pharmaceuticals

Example: (S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one

  • Structural Differences: Bulky substituents (dimethylaminoethyl, oxazolidinone) vs. the target’s dioxo and nitrile groups. No fluorine atoms.
  • Functional Impact :
    • Designed for high-affinity binding (e.g., kinase inhibition).
    • The target compound’s dioxo groups may enable covalent binding, while fluorines enhance metabolic stability.

Table 3 : Pharmaceutical Indoles vs. Target Compound

Property Oxazolidinone-Indole Target Compound
Substituents -N(CH3)2, oxazolidinone -F, -CN, -C=O
Binding Mechanism Non-covalent Potential covalent
Application Therapeutics Therapeutics/Agrochemicals

Biological Activity

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a difluorinated indole moiety, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O3C_{12}H_{10}F_2N_2O_3, with a molecular weight of 284.22 g/mol. The compound exhibits properties that suggest potential bioactivity, including the presence of multiple functional groups that can interact with biological targets.

Research indicates that compounds similar to this compound may exhibit their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives. For instance:

  • A study demonstrated that indole-based compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • Another research highlighted that this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research found that similar indole derivatives exhibited activity against Gram-positive and Gram-negative bacteria.
  • Preliminary data suggest that this compound may possess similar antimicrobial effects.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030
10010

This dose-dependent response suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using a disc diffusion method. The findings were:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate that the compound possesses notable antimicrobial properties worthy of further exploration.

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